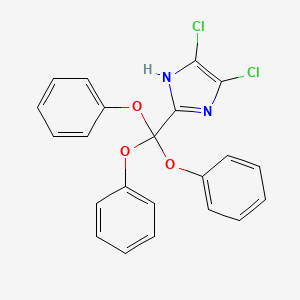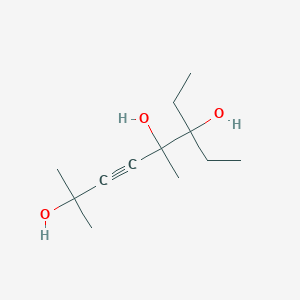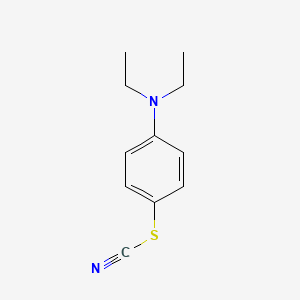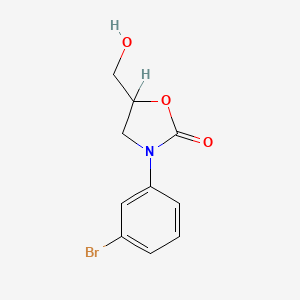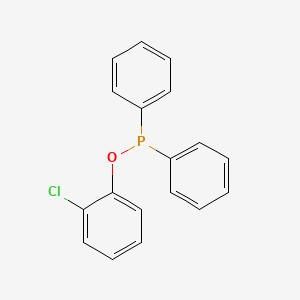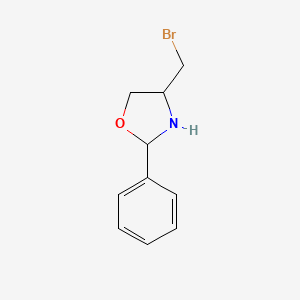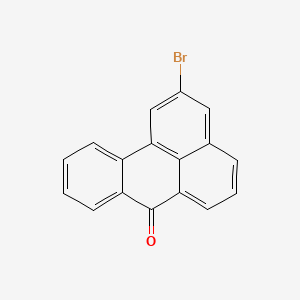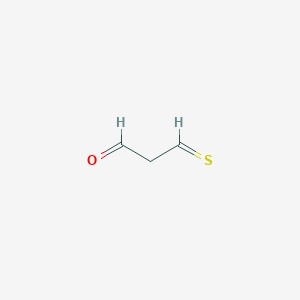
3-Sulfanylidenepropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sulfanylidenepropanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a thiocarbonyl group (C=S) attached to a propanal structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Sulfanylidenepropanal can be achieved through several methods. One common approach involves the reaction of propanal with sulfur-containing reagents under controlled conditions. For instance, the reaction of propanal with hydrogen sulfide (H₂S) in the presence of a catalyst can yield this compound. Another method involves the use of thiourea as a sulfur source, where propanal is reacted with thiourea in the presence of an acid catalyst to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Sulfanylidenepropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Corresponding substituted products depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Sulfanylidenepropanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 3-Sulfanylidenepropanal involves its interaction with specific molecular targets and pathways. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its biological activities, such as antimicrobial effects. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanal: A simple aldehyde with a similar structure but lacking the sulfur atom.
Thiourea: Contains a thiocarbonyl group but differs in its overall structure and reactivity.
Sulfoxides and Sulfones: Oxidized derivatives of sulfur-containing compounds with different chemical properties.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in research and industry .
Eigenschaften
CAS-Nummer |
64371-74-0 |
|---|---|
Molekularformel |
C3H4OS |
Molekulargewicht |
88.13 g/mol |
IUPAC-Name |
3-sulfanylidenepropanal |
InChI |
InChI=1S/C3H4OS/c4-2-1-3-5/h2-3H,1H2 |
InChI-Schlüssel |
FWSRAGKXTNZFDH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=O)C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


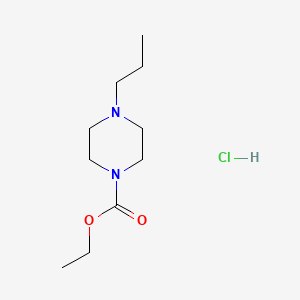
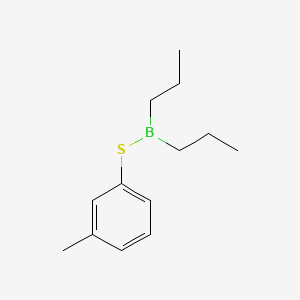
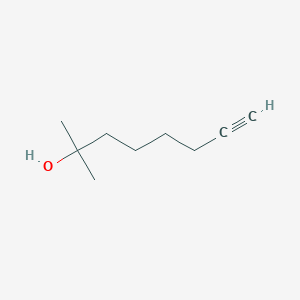
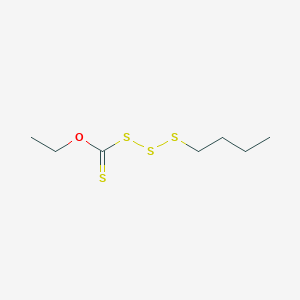
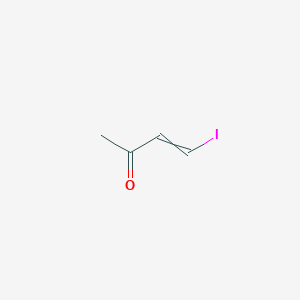
![2-(Quinolin-2-YL)benzo[F]quinoline-1-carboxylic acid](/img/structure/B14506661.png)
![Uracil, 5-[bis(2-chloroethyl)amino]-3-methyl-](/img/structure/B14506664.png)
